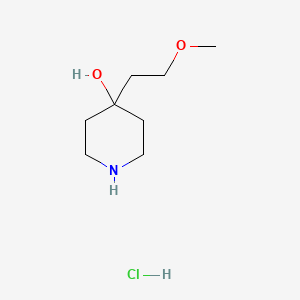
(9H-Fluoren-9-yl)methyl (2-(2-(prop-2-yn-1-yloxy)ethoxy)ethyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(9H-fluoren-9-yl)methyl N-{2-[2-(prop-2-yn-1-yloxy)ethoxy]ethyl}carbamate is a complex organic compound with a unique structure that combines a fluorenyl group with a carbamate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (9H-fluoren-9-yl)methyl N-{2-[2-(prop-2-yn-1-yloxy)ethoxy]ethyl}carbamate typically involves multiple steps. One common approach is to start with the fluorenyl group, which is then functionalized to introduce the carbamate group. The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure conditions to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to maximize yield and purity while minimizing waste and energy consumption. The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC) and mass spectrometry, is essential for monitoring the synthesis and ensuring the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
(9H-fluoren-9-yl)methyl N-{2-[2-(prop-2-yn-1-yloxy)ethoxy]ethyl}carbamate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon, platinum), and specific temperature and pressure conditions. The choice of reagents and conditions depends on the desired reaction and the specific functional groups present in the compound.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and the functional groups involved. For example, oxidation reactions may produce fluorenone derivatives, while reduction reactions may yield fluorenyl alcohols. Substitution reactions can result in a wide range of products, depending on the nature of the substituents introduced.
Scientific Research Applications
Chemistry
In chemistry, (9H-fluoren-9-yl)methyl N-{2-[2-(prop-2-yn-1-yloxy)ethoxy]ethyl}carbamate is used as a building block for the synthesis of more complex molecules
Biology
In biology, this compound may be used as a probe or a ligand in biochemical assays. Its ability to interact with specific biomolecules makes it useful for studying biological pathways and mechanisms.
Medicine
In medicine, (9H-fluoren-9-yl)methyl N-{2-[2-(prop-2-yn-1-yloxy)ethoxy]ethyl}carbamate may have potential applications as a drug candidate or a drug delivery agent. Its unique structure allows for the modification of its pharmacokinetic and pharmacodynamic properties, making it a promising compound for therapeutic development.
Industry
In industry, this compound can be used in the development of advanced materials, such as polymers and coatings. Its unique properties make it suitable for applications that require high stability and specific functional characteristics.
Mechanism of Action
The mechanism of action of (9H-fluoren-9-yl)methyl N-{2-[2-(prop-2-yn-1-yloxy)ethoxy]ethyl}carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The specific pathways involved depend on the nature of the target and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
(9H-fluoren-9-yl)methyl prop-2-yn-1-ylcarbamate: This compound shares a similar fluorenyl group but has a different carbamate moiety.
Amiodarone Related Compound H: This compound has a different core structure but may share some functional similarities.
3-Bromo-5-fluoropyridine-2-carboxylic acid: This compound has a different core structure but may undergo similar types of chemical reactions.
Uniqueness
What sets (9H-fluoren-9-yl)methyl N-{2-[2-(prop-2-yn-1-yloxy)ethoxy]ethyl}carbamate apart is its unique combination of functional groups, which allows for a wide range of chemical modifications and applications
Properties
Molecular Formula |
C22H23NO4 |
|---|---|
Molecular Weight |
365.4 g/mol |
IUPAC Name |
9H-fluoren-9-ylmethyl N-[2-(2-prop-2-ynoxyethoxy)ethyl]carbamate |
InChI |
InChI=1S/C22H23NO4/c1-2-12-25-14-15-26-13-11-23-22(24)27-16-21-19-9-5-3-7-17(19)18-8-4-6-10-20(18)21/h1,3-10,21H,11-16H2,(H,23,24) |
InChI Key |
CRRZURWDBSPUBK-UHFFFAOYSA-N |
Canonical SMILES |
C#CCOCCOCCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[(Tert-butoxy)carbonyl]-3-cyclopentylpyrrolidine-3-carboxylic acid](/img/structure/B13465694.png)
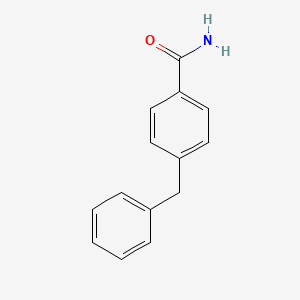
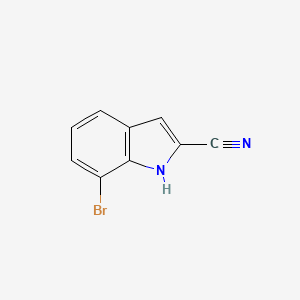
![Tert-butyl 1-(aminomethyl)-4-(methoxymethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate](/img/structure/B13465701.png)
![Methyl 2,2-difluoro-3-(hydroxymethyl)bicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B13465703.png)
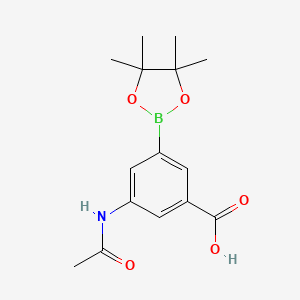
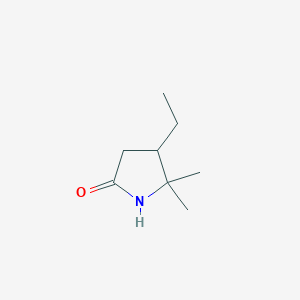
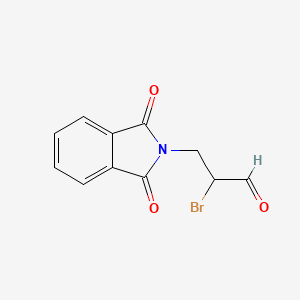
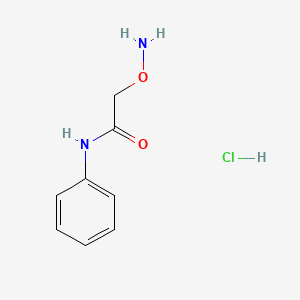
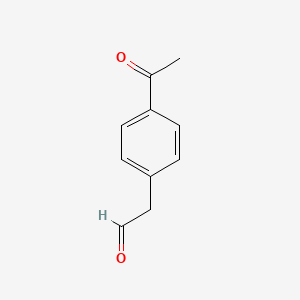
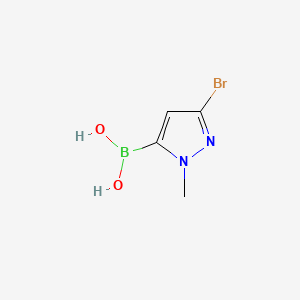
![Potassium {3-cyclohexylbicyclo[1.1.1]pentan-1-yl}trifluoroboranuide](/img/structure/B13465754.png)
